1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a spirodioxane-indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multiple stepsThe final step involves the formation of the spirodioxane-indole structure under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indole structure can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced indole structures, and substituted piperazine derivatives .
Scientific Research Applications
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group can modulate the compound’s binding affinity. The spirodioxane-indole structure contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazine and methoxyphenyl groups but differs in the triazole structure.
Para-Methoxyphenylpiperazine (MeOPP): Contains the methoxyphenyl group and piperazine ring but lacks the spirodioxane-indole structure.
Uniqueness
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5,5-DIMETHYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is unique due to its spirodioxane-indole structure, which imparts distinct chemical and biological properties. This structure enhances the compound’s stability and potential for diverse applications .
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,5-dimethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C25H31N3O4/c1-24(2)16-31-25(32-17-24)21-6-4-5-7-22(21)28(23(25)29)18-26-12-14-27(15-13-26)19-8-10-20(30-3)11-9-19/h4-11H,12-18H2,1-3H3 |
InChI Key |
OHAZCGOGXJFPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)OC)OC1)C |
Origin of Product |
United States |
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